2,5-Furandione, polymer with 1-propene
Overview
Description
2,5-Furandione, polymer with 1-propene, also known as poly (2,5-furandione-co-1-propene), is a biodegradable and renewable polymer. It has gained significant attention in recent years due to its potential applications in various fields. The molecular formula of this polymer is (C4H2O3.C3H6)x .
Synthesis Analysis
A common method for synthesizing 2,5-Furandione polymers is through in-situ polymerization . The 2,5-Furandione monomer and an appropriate polymerization initiator are added to the reaction system and heated to a certain temperature to carry out the polymerization reaction, forming the polymer .Molecular Structure Analysis
The molecular structure of 2,5-Furandione, polymer with 1-propene, can be represented by the formula (C4H2O3.C3H6)x . The InChI representation of the molecule isInChI=1S/C4H2O3.C3H6/c5-3-1-2-4 (6)7-3;1-3-2/h1-2H;3H,1H2,2H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Furandione, polymer with 1-propene, include a molecular weight of 168.18978 and a density of 0.87 g/cm3 .Scientific Research Applications
Renewable Copolymer Design
2,5-Furandicarboxylic acid-based polyesters, such as poly(1,4-butylene 2,5-furandicarboxylate) (PBF), have been explored for their high performance and renewable sources. Incorporating poly(ethylene glycol) (PEG) into PBF enhances both thermal and crystallization properties. These copolymers exhibit lower melting temperatures and higher thermal stability, with potential in processing features (Sousa et al., 2017).
Sustainable Polyester Blends
Blends of furan-based thermoplastic polyesters, like poly(ethylene 2,5-furandicarboxylate) (PEF) and poly(propylene 2,5-furandicarboxylate) (PPF), have been synthesized and studied for their miscibility and crystallization with other industrial polymers. These blends, particularly PEF, show promising properties for applications in various industries (Poulopoulou et al., 2020).
Packaging Applications
Poly(ethylene 2,5-furandicarboxylate) (PEF) is a biobased polymer showing promise for packaging applications. Research has been conducted on practical and profitable synthetic routes for PEF, with a focus on catalysts compatible with food contact applications and reduced environmental impact (Banella et al., 2019).
Enhanced Degradability Copolyesters
Copolymers based on PEF and poly(lactic acid) (PLA) have been developed to address the demand for degradable materials. These copolyesters are stiff, amorphous, and show improved degradability compared to homopolyester PEF, making them suitable for various applications (Matos et al., 2014).
Biobased Polyesters and Polymers
Polyesters derived from 2,5-furandicarboxylic acid are recognized for their resemblance to petroleum-based polymers and innovative material properties. Studies focus on synthesis, thermo-mechanical properties, biodegradability, and applications in everyday-life objects (Sousa et al., 2015).
Renewable-based Poly((ether)ester)s
Poly((ether)ester)s based on 2,5-furandicarboxylic acid and poly(ethylene glycol) have been synthesized, showing comparable or better thermal properties than fossil-based counterparts. The thermal properties can be tuned by altering the chain length of PEG segments (Sousa et al., 2016).
Furanic Copolyesters with Copolymerization
FDCA-based copolymers have been synthesized, showing potential as a versatile class of materials suitable for high-end and conventional applications. Copolymerization imparts new properties to these polymers, enhancing their versatility (Terzopoulou et al., 2020).
Thermal Properties of Poly(2,5-furandicarboxylate)s
Research on renewable 2,5-furandicarboxylic acid-based cycloaliphatic homopolyesters, such as poly(1,4-cyclohexylene 2,5-furandicarboxylate) (PCdF), has shown high thermal stability and semi-crystalline character. This study enhances understanding of the thermal performance of these materials (Matos et al., 2017).
Safety And Hazards
properties
IUPAC Name |
furan-2,5-dione;prop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.C3H6/c5-3-1-2-4(6)7-3;1-3-2/h1-2H;3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVUAFDZHKSZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C.C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68649-19-4, 68891-06-5, 68609-36-9, 107298-56-6, 25722-45-6 | |
Record name | 2,5-Furandione, polymer with 1-propene, hydrolyzed | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Furandione, reaction products with propene tetramer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68891-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Furandione, reaction products with polypropylene, chlorinated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68609-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Furandione, polymer with 1-propene, alternating | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107298-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Maleic anhydride-propylene copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25722-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2,5-dione;prop-1-ene | |
CAS RN |
72480-05-8, 25722-45-6, 68609-36-9 | |
Record name | 2,5-Furandione, reaction products with propene tetramer, distn. bottoms | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72480-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Furandione, polymer with 1-propene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandione, reaction products with polypropylene, chlorinated | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068609369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandione, polymer with 1-propene | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,5-Furandione, reaction products with polypropylene, chlorinated | |
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Record name | 2,5-Furandione, polymer with 1-propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.991 | |
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Record name | 2,5-Furandione, reaction products with polypropylene, chlorinated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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